Boc-L-thz-NH2
Description
Boc-L-thz-NH₂ is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a thiazole (thz) ring in its side chain. The thiazole ring, a heterocyclic aromatic structure containing nitrogen and sulfur, confers unique electronic and steric properties to the molecule. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where its stability under basic conditions and selective deprotection under acidic conditions (e.g., trifluoroacetic acid) make it advantageous for constructing complex architectures .
Properties
Molecular Formula |
C9H16N2O3S |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
tert-butyl (4R)-4-carbamoyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m0/s1 |
InChI Key |
OXGKKJVYQKKOIS-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Boc-Lys(Z)-OH
Structural Features :
- Boc-Lys(Z)-OH contains a Boc group on the α-amino group and a benzyloxycarbonyl (Z) group on the ε-amino side chain of lysine.
- Key Applications : Used in solid-phase peptide synthesis (SPPS) to introduce protected lysine residues.
Comparison with Boc-L-thz-NH₂ :
Research Findings :
- The thiazole ring in Boc-L-thz-NH₂ enhances rigidity and metabolic stability compared to the flexible lysine side chain in Boc-Lys(Z)-OH, making it preferable for designing protease-resistant peptides .
- Boc-Lys(Z)-OH’s Z group allows selective deprotection via catalytic hydrogenation, whereas Boc-L-thz-NH₂ requires acidic conditions, limiting compatibility with acid-sensitive substrates .
Z-Pro-Lys(BOC)-Pro-Val-NH₂
Structural Features :
- A tetrapeptide with Boc protection on the lysine side chain and a Z group on the N-terminal proline.
Comparison with Boc-L-thz-NH₂ :
Research Findings :
- Boc-L-thz-NH₂’s compact structure simplifies purification compared to multi-protected peptides like Z-Pro-Lys(BOC)-Pro-Val-NH₂, which often require HPLC for isolation .
- The thiazole’s aromaticity in Boc-L-thz-NH₂ facilitates fluorescence-based tracking in cellular assays, a feature absent in Z-Pro-Lys(BOC)-Pro-Val-NH₂ .
General Trends in Boc-Protected Compounds
- Acid Sensitivity : Boc groups are universally cleaved by strong acids (e.g., HCl in dioxane), but stability varies with adjacent functional groups. Thiazole rings in Boc-L-thz-NH₂ reduce side reactions during deprotection compared to esters in Boc-Lys(Z)-OH .
- Solubility : Thiazole-containing derivatives exhibit lower aqueous solubility due to hydrophobicity, whereas lysine-based analogs (e.g., Boc-Lys(Z)-OH) are more polar .
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